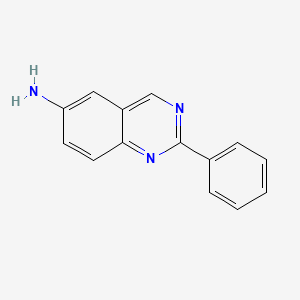

2-Phenyl-6-aminoquinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11N3 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

2-phenylquinazolin-6-amine |

InChI |

InChI=1S/C14H11N3/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-9H,15H2 |

InChI Key |

YCKJSTQXXLAKBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N |

Origin of Product |

United States |

Mechanistic Insights into 2 Phenyl 6 Aminoquinazoline Reactions

Elucidation of Reaction Pathways and Transition States

The formation of 2-phenyl-6-aminoquinazoline is accomplished through several synthetic routes, with the most prevalent pathways involving the construction of the quinazoline (B50416) ring system from substituted benzene (B151609) precursors or the modification of a pre-formed quinazoline core. The elucidation of these reaction pathways often relies on a combination of experimental evidence and computational modeling to understand the energetics and structures of transition states.

One of the principal pathways begins with the appropriate precursors to form a 6-nitro-substituted quinazoline ring, which is subsequently reduced to the 6-amino group. A common starting material for this approach is 2-amino-5-nitrobenzonitrile (B98050). The synthesis involves a cyclization reaction, for instance, with guanidine (B92328) carbonate to yield 6-nitroquinazoline-2,4-diamine, which can then be further modified. researchgate.net An alternative cyclization strategy involves reacting 2-amino-5-nitrobenzonitrile with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to form an intermediate, which then reacts with anilines to produce a 6-nitroquinazoline (B1619102) derivative. nih.gov The final, crucial step in this pathway is the reduction of the nitro group. This transformation is typically achieved using reducing agents like iron powder with ammonium (B1175870) chloride or through catalytic hydrogenation. nih.govresearchgate.net

Another well-established pathway involves the direct nitration of 2-phenylquinazoline (B3120039). This electrophilic substitution reaction, when conducted with fuming nitric acid in concentrated sulfuric acid, yields 6-nitro-2-phenylquinazoline. nih.gov The subsequent reduction of this key intermediate provides the desired this compound. nih.gov

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in mapping the potential energy surfaces of such reactions. chemrxiv.org For related heterocyclic systems like quinoxalines, DFT studies have detailed the reaction of organolithium nucleophiles, showing that the process involves the formation of an intermediate σH-complex followed by hydrolysis and oxidation. up.ac.za These theoretical studies help in visualizing the transition state geometries and calculating the activation energies, thereby providing a deeper understanding of the reaction kinetics and mechanism. chemrxiv.orgresearchgate.net For instance, in acid-mediated annulation reactions to form quinazolines, mechanistic studies propose that the pathway is initiated by acid-promoted protonation, which increases the electrophilicity of the reacting carbon center. mdpi.commdpi.com

Table 1: Common Reaction Pathways to this compound

| Starting Material(s) | Key Steps | Key Intermediate | Final Step |

|---|---|---|---|

| 2-Amino-5-nitrobenzonitrile | Cyclization with DMF-DMA and aniline (B41778) | 4-Anilino-6-nitroquinazoline | Reduction of nitro group |

| 2-Phenylquinazoline | Electrophilic nitration | 6-Nitro-2-phenylquinazoline | Reduction of nitro group |

| 2-Aminobenzonitrile (B23959), N-benzyl cyanamide (B42294) | Acid-mediated [4+2] annulation | Amidine intermediate | Aromatization |

Investigation of Nucleophilic Attack and Rearrangement Mechanisms (e.g., ANRORC Relevance)

The substitution reactions on the quinazoline ring system can proceed through various mechanisms, including direct nucleophilic aromatic substitution (SNAr) and more complex pathways involving ring opening and closure.

A notable mechanism in heterocyclic chemistry is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway is distinct from the classical SNAr mechanism, which proceeds via a Meisenheimer complex. The ANRORC mechanism has been extensively studied in related azine systems like pyrimidines and triazines, particularly in reactions with strong nucleophiles such as potassium amide (KNH₂). knu.uascispace.com In this process, the nucleophile adds to an electrophilic carbon atom (e.g., C-2 or C-4 of the pyrimidine (B1678525) ring), leading to the cleavage of a C-N bond and formation of an open-chain intermediate. knu.uacapes.gov.br Subsequent intramolecular cyclization, where a different nitrogen atom attacks a reactive site, and elimination of the leaving group yields the final substituted product. wikipedia.org Isotope labeling studies on pyrimidines have provided conclusive evidence for this mechanism by showing that a ring nitrogen atom can be displaced to an exocyclic position in the final amino product. wikipedia.orgknu.ua

While the ANRORC mechanism is well-documented for pyrimidines, its direct relevance and occurrence in the substitution reactions of this compound, particularly for substitutions on the benzene portion of the ring system, are less characterized. Most documented ANRORC reactions involve nucleophilic attack on the pyrimidine part of the heterocycle.

Other rearrangement mechanisms are also pertinent to the synthesis of substituted aminoquinazolines. The Dimroth rearrangement, for example, is observed in the synthesis of 4-aminoquinazolines. This rearrangement involves the reaction of a formamidine (B1211174) intermediate (derived from 2-aminobenzonitrile) with anilines. The proposed mechanism involves the initial attack of the aniline, leading to an intermediate that undergoes ring opening and subsequent re-closure via a different cyclization pathway to form the stable 4-aminoquinazoline product after dehydration. scielo.br

Table 2: Comparison of Nucleophilic Substitution Mechanisms

| Mechanism | Key Feature | Intermediate(s) | Evidence | Relevance to Quinazolines |

|---|---|---|---|---|

| SNAr | Direct displacement of a leaving group. | Meisenheimer (σ) complex. | Isolation or spectroscopic detection of intermediates. | Common pathway for substitution on the electron-deficient quinazoline ring. |

| SN(ANRORC) | Ring opening and re-closure. | Open-chain species. | Isotope scrambling experiments. wikipedia.orgknu.ua | Primarily documented for the pyrimidine ring of related heterocycles. knu.uascispace.com |

| Dimroth Rearrangement | Ring transformation via opening and re-closure. | Acyclic intermediates after initial nucleophilic attack. | Product structure analysis. | Documented in the synthesis of 4-aminoquinazolines from 2-aminobenzonitrile precursors. scielo.br |

Role of Key Intermediates in Reaction Progression

A primary and crucial intermediate is 6-nitro-2-phenylquinazoline . This compound is central to synthetic strategies that rely on the late-stage introduction of the amino group. It can be formed either by building the quinazoline ring from a nitro-containing precursor like 2-amino-5-nitrobenzonitrile or by the direct nitration of 2-phenylquinazoline. nih.govnih.gov The presence of the electron-withdrawing nitro group facilitates certain reactions and its subsequent reduction is the final step to obtain the target molecule. researchgate.net

In syntheses commencing from 2-aminobenzonitrile derivatives, formamidine intermediates play a pivotal role. For example, the reaction of 2-amino-5-nitrobenzonitrile with DMF-DMA yields (E)-N′-(2-cyano-4-nitrophenyl)-N,N′-dimethylformimidamide . nih.gov This intermediate contains the necessary atoms and substitution pattern to undergo acid-catalyzed intramolecular cyclization, leading to the formation of the quinazoline ring system. nih.govscielo.br

Similarly, in acid-mediated [4+2] annulation reactions between 2-amino aryl ketones and N-benzyl cyanamides, amidine intermediates are key. The reaction is proposed to begin with the protonation of the cyanamide, which enhances its electrophilicity. The amino group of the ketone then attacks this activated species to form an amidine intermediate, which subsequently undergoes intramolecular cyclization and dehydration to afford the final 2-aminoquinazoline (B112073) product. mdpi.com

In the context of nucleophilic substitution reactions, anionic sigma complexes (also known as Meisenheimer complexes) are the characteristic intermediates of the SNAr pathway. up.ac.za These are formed by the addition of a nucleophile to an electron-deficient aromatic ring, temporarily disrupting the aromaticity. The stability and subsequent decomposition of this complex, by expulsion of a leaving group, determine the reaction outcome. While the ANRORC mechanism provides an alternative pathway that avoids such an intermediate, the formation of σ-complexes remains a plausible step in many nucleophilic substitutions on the quinazoline core. up.ac.zawikipedia.org

Comprehensive Spectroscopic and Structural Characterization Methodologies for 2 Phenyl 6 Aminoquinazoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy would reveal the number of distinct proton environments, their integration (the number of protons of each type), and their coupling patterns (indicating adjacent protons). For 2-phenyl-6-aminoquinazoline, one would expect to see distinct signals for the protons on the quinazoline (B50416) core and the phenyl substituent. The protons of the amino group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The aromatic protons would appear in the typical downfield region (approximately 7.0-9.0 ppm), with their specific shifts and splitting patterns (doublets, triplets, multiplets) determined by their position and coupling with neighboring protons on both the quinazoline and phenyl rings.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be characterized by signals for the sp²-hybridized carbons of the two aromatic rings (quinazoline and phenyl) and the specific carbons bonded to nitrogen. The carbon atom attached to the amino group (C-6) would show a characteristic shift influenced by the nitrogen atom. The chemical shifts for the quinazoline ring carbons would be distinct from those of the phenyl ring carbons. nih.gov

Heteronuclear NMR Techniques (e.g., ³¹P NMR if applicable for derivatives)

For this compound itself, which contains only carbon, hydrogen, and nitrogen, standard heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate the ¹H and ¹³C signals, confirming the precise assignment of each proton and carbon in the structure. Techniques like ³¹P NMR are not applicable to the parent compound but would be essential for characterizing derivatives that have been functionalized with phosphorus-containing groups.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are used to identify functional groups and study the electronic transitions within the molecule.

Fourier-transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would provide definitive evidence for its key functional groups. Characteristic absorption bands would be expected for:

N-H stretching: The amino group (-NH₂) would typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. researchgate.net

C=N stretching: The imine bonds within the quinazoline ring would produce strong absorptions around 1620-1640 cm⁻¹. researchgate.net

C=C stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹.

N-H bending: The bending vibration of the amino group would be visible around 1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, provides information about the electronic transitions within the conjugated π-system of the molecule. Aromatic systems like quinazoline exhibit characteristic absorptions in the UV region. For this compound, one would expect to observe strong absorptions corresponding to π → π* transitions of the conjugated aromatic system. echemcom.commasterorganicchemistry.com The presence of the amino group, an auxochrome, would likely cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 2-phenylquinazoline (B3120039). utoronto.ca

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. Using soft ionization techniques like Electrospray Ionization (ESI), this compound (with a molecular formula of C₁₄H₁₁N₃ and a nominal mass of 221 Da) is typically observed as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 222. nih.gov

When subjected to higher energy, such as in Electron Impact (EI) ionization or through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule undergoes characteristic fragmentation. The fragmentation pattern provides a fingerprint that helps to confirm the structure. For aromatic heterocyclic compounds like quinazolines, fragmentation often involves the cleavage of bonds at the substituent groups. libretexts.orgacdlabs.com A plausible fragmentation pathway for this compound would involve the loss of stable neutral molecules or radicals. A key fragmentation would be the cleavage of the bond connecting the phenyl group to the quinazoline core.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Formula of Lost Fragment | m/z of Fragment Ion | Description |

|---|---|---|---|

| [C₁₄H₁₁N₃]⁺ | N/A | 221 | Molecular Ion (M⁺) |

| [C₈H₆N₃]⁺ | C₆H₅ | 144 | Loss of the phenyl radical |

| [C₁₄H₉N₂]⁺ | NH₂ | 205 | Loss of the amino radical |

This table is based on general fragmentation principles for related aromatic compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental formula by measuring its mass with extremely high accuracy, typically to four or five decimal places. nih.govacs.org This level of precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass of the protonated molecule, [C₁₄H₁₁N₃+H]⁺, is calculated to be 222.1031. Experimental HRMS analysis is expected to yield a value that matches this theoretical mass with a very low margin of error, usually less than 5 parts per million (ppm). mdpi.com This confirmation is a standard criterion for verifying the identity of newly synthesized compounds in medicinal chemistry and materials science. mdpi.commdpi.com

Table 2: HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Precise Mass (m/z) | Observed Mass (m/z) |

|---|

The observed mass is a typical expectation for HRMS analysis.

X-ray Crystallographic Analysis for Definitive Structural Elucidation

While the specific crystal structure for this compound is not publicly available, data from closely related analogues provide a clear picture of its expected structural features. For instance, the crystal structure of N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine shows that the quinazoline fragment is essentially planar. researchgate.net The phenyl group at the 2-position is typically twisted relative to the quinazoline plane, with observed dihedral angles in similar structures being significant. researchgate.net Analysis of 6-amino-2-(p-aminophenyl)-4-phenylquinazoline reveals that the quinazoline rings are largely coplanar with the attached phenyl rings. marquette.edu In the crystal lattice, molecules of 6-aminoquinazolin-4(3H)-one are known to form hydrogen-bonded dimers through N—H⋯O interactions, and these dimers are further linked into a three-dimensional network by other weak intermolecular forces. nih.gov It is expected that this compound would exhibit similar hydrogen bonding via its 6-amino group, influencing its crystal packing.

Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Feature | Rationale/Comparison |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for quinazoline derivatives researchgate.netnih.gov |

| Space Group | e.g., P2₁/c, Pca2₁ | Common for related aminoquinazolines researchgate.netnih.gov |

| Dihedral Angle (Phenyl-Quinazoline) | 1-10° | Based on the structure of 6-amino-2-(p-aminophenyl)-4-phenylquinazoline marquette.edu |

| Hydrogen Bonding | Intermolecular N-H···N bonds | Expected due to the 6-amino group, forming dimers or sheets nih.gov |

This table presents expected values based on crystallographic data of closely related compounds.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula, C₁₄H₁₁N₃. This comparison serves as a crucial check for purity and confirmation of the empirical formula. For novel compounds, experimental values that are within ±0.4% of the calculated values are generally considered acceptable proof of structure and purity. srce.hrjst.go.jp

Table 4: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % | Observed Mass % |

|---|---|---|---|

| Carbon | C | 76.00% | Typically 76.00 ± 0.4% |

| Hydrogen | H | 5.01% | Typically 5.01 ± 0.4% |

The observed percentages are typical expectations for elemental analysis.

Theoretical and Computational Chemistry Studies on 2 Phenyl 6 Aminoquinazoline

Density Functional Theory (DFT) Investigations

Density Functional Theory has become a principal method for studying the quantum mechanical properties of molecules. It allows for the accurate calculation of a molecule's electronic structure and related properties, providing a theoretical basis for understanding its reactivity and interactions.

Geometry Optimization and Conformational Preferences

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For quinazoline (B50416) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G** or 6-311G(d,p), are employed to find the minimum energy conformation. eurjchem.comacs.orgnih.govacs.org

Studies on related 2-phenylquinazoline (B3120039) and quinazolinone compounds reveal that the quinazoline ring system itself is generally planar. rdmodernresearch.combeilstein-journals.org The primary conformational flexibility in 2-Phenyl-6-aminoquinazoline arises from the rotation of the phenyl group at position 2 and the amino group at position 6 relative to the quinazoline core. The dihedral angles between these substituents and the central ring system are key parameters determined during optimization. In the ground state, the molecule is expected to adopt a conformation that minimizes steric hindrance while allowing for potential intramolecular interactions. For instance, in similar di-substituted quinazolines, the ground-state geometries show twisted configurations between donor/acceptor moieties and the central ring. beilstein-journals.org Optimized structures from DFT calculations confirm that a true minimum on the potential energy surface is achieved when no imaginary frequencies are found. rdmodernresearch.com

| Parameter | Typical Calculated Value / Observation | Reference Method |

|---|---|---|

| Quinazoline Ring | Essentially planar | DFT/B3LYP |

| C-N Bond Lengths (ring) | ~1.28 - 1.40 Å | DFT rdmodernresearch.com |

| C-C Bond Lengths (ring) | ~1.38 - 1.47 Å | DFT rdmodernresearch.comarabjchem.org |

| Phenyl Group Rotation | Torsion angle defines conformation | DFT beilstein-journals.org |

| Amino Group | Can influence planarity and electronic properties | General Observation |

Electronic Structure Analysis (HOMO-LUMO Orbitals, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)

Understanding the electronic structure of this compound is crucial for predicting its reactivity and interaction with biological targets.

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity. sapub.org A small energy gap suggests high chemical reactivity and ease of intramolecular charge transfer. eurjchem.com In studies of 2-aryl substituted quinazolines, the HOMO is often localized on the electron-donating aryl substituent (the phenyl ring in this case), while the LUMO is typically found on the electron-accepting quinazoline moiety. beilstein-journals.orgmdpi.com This separation facilitates charge transfer upon photoexcitation.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govrsc.org For quinazoline derivatives, MEP surfaces typically show negative potential (red/yellow colors) around the nitrogen atoms of the quinazoline ring, indicating these are sites prone to electrophilic attack or hydrogen bond acceptance. researchgate.netdntb.gov.ua The amino group at position 6 would also represent a region of high electron density. Positive potential (blue color) is often found over the hydrogen atoms, particularly those of the amino group. rsc.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.deresearchgate.net This analysis can reveal hyperconjugative interactions, such as π-π* transitions, which are predominant stabilizing forces in aromatic systems like quinazolines. researchgate.net For instance, NBO analysis can quantify the stability conferred by interactions between lone pair orbitals of nitrogen or oxygen atoms and the antibonding orbitals of the ring system. researchgate.net

| Property | General Finding | Significance |

|---|---|---|

| HOMO Localization | Often on the phenyl and amino groups (electron-donating) beilstein-journals.orgmdpi.com | Indicates sites of electron donation. |

| LUMO Localization | Often on the quinazoline core (electron-accepting) beilstein-journals.orgmdpi.com | Indicates sites of electron acceptance. |

| HOMO-LUMO Gap (ΔE) | Small gap indicates high reactivity eurjchem.comsapub.org | Predicts chemical stability and charge transfer potential. |

| MEP Negative Regions | Around quinazoline nitrogen atoms and amino group researchgate.netdntb.gov.ua | Identifies sites for electrophilic attack and H-bonding. |

| NBO Analysis | Reveals stabilizing intramolecular charge transfer and delocalization researchgate.netresearchgate.net | Explains electronic stability and substituent effects. |

Molecular Modeling and Simulation Approaches

Beyond the properties of the isolated molecule, computational methods are extensively used to predict how a molecule like this compound might interact with biological systems, particularly protein targets.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is central to structure-based drug design. Numerous studies have performed docking simulations with quinazoline derivatives against a variety of protein kinases, which are common targets in cancer therapy. tandfonline.comnih.gov

For example, derivatives of 2-phenylquinazoline have been docked into the ATP-binding sites of kinases such as PI3K-α, B-Raf, and VEGFR-2. tandfonline.com These studies aim to understand the binding mode and predict the binding affinity. Key interactions typically observed include hydrogen bonds between the quinazoline nitrogen atoms or exocyclic amino groups and amino acid residues in the kinase hinge region (e.g., with residues like Glu93 and Val95 in PknB). nih.govacs.org The phenyl group often occupies a hydrophobic pocket, contributing to the binding affinity through van der Waals and hydrophobic interactions. nih.gov Docking studies on 4-aminoquinazoline derivatives against PAK4 kinase also highlighted the importance of the amino group in forming critical hydrogen bonds. acs.org The predicted binding energy from docking simulations gives an estimate of the ligand's potency. dntb.gov.uarsc.org

| Protein Target | Therapeutic Area | Key Interactions Observed |

|---|---|---|

| VEGFR-2 | Cancer (Angiogenesis) | Hydrogen bonds with hinge region, hydrophobic interactions tandfonline.comnih.gov |

| EGFR | Cancer | Hydrogen bonds with hinge region, hydrophobic interactions nih.govnih.gov |

| PI3K-α | Cancer | Hydrogen bonds, hydrophobic interactions tandfonline.com |

| B-Raf Kinase | Cancer (Melanoma) | Hydrogen bonds, hydrophobic interactions tandfonline.com |

| PAK4 Kinase | Cancer | Hydrogen bonds with DFG motif, aromatic stacking acs.org |

| Mycobacterium tuberculosis PknB | Tuberculosis | Hydrogen bonds with Glu93 and Val95 nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the binding pose and the conformational flexibility of the complex. nih.govresearchgate.net

MD simulations have been applied to complexes of quinazoline derivatives and their target proteins, such as EGFR and PknB. nih.govnih.gov These simulations, often run for hundreds of nanoseconds, are used to assess the stability of the interactions predicted by docking. eurjchem.comnih.gov The results can confirm whether key hydrogen bonds and hydrophobic contacts are maintained over time, thus validating the initial docking pose. researchgate.net MD simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov For quinazoline-based compounds, MD studies have helped to understand their conformational stability within the active site of enzymes, reinforcing their potential as stable inhibitors. nih.govjdigitaldiagnostics.comresearchgate.net

Theoretical Studies on Reactivity and Protonation Behavior of Aminoquinazolines

Theoretical and computational chemistry have emerged as powerful tools for elucidating the reactivity and protonation behavior of heterocyclic compounds, including the aminoquinazoline scaffold. These studies provide fundamental insights into the electronic structure and properties of these molecules, which are crucial for understanding their chemical behavior and for the rational design of new derivatives with specific functionalities.

Research employing Density Functional Theory (DFT) has been instrumental in predicting the most likely sites of protonation in aminoquinazoline derivatives. A theoretical study on the basicity of 6-substituted-4-aminoquinazolines, a class of compounds structurally related to this compound, revealed that the initial protonation event occurs preferentially at the N1 nitrogen atom of the quinazoline ring rather than at the exocyclic amino group. dergipark.org.tr The calculations, performed using the B3LYP/6-31G(d) method, also established that the amino tautomer is the most stable form of these molecules. dergipark.org.tr This finding is significant as the position of protonation can dramatically influence the molecule's biological activity and physicochemical properties.

Further computational investigations into the reactivity of the quinazoline nucleus have focused on its susceptibility to nucleophilic attack. For instance, DFT calculations combined with 2D-NMR analysis for the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazolines have shown that the carbon atom at the 4-position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient. mdpi.com This makes the C4 position the most electrophilic center and, therefore, more susceptible to nucleophilic substitution reactions. mdpi.com While this study focused on a different substitution pattern, the principles of frontier molecular orbital theory are applicable to understanding the general reactivity of the quinazoline ring in this compound.

The influence of pH on the structure of quinazoline-containing molecules has also been explored through a combination of spectroscopic and computational methods. In a study on a tyrosine kinase inhibitor featuring a quinazoline core, it was demonstrated that the molecule could exist in different protonated forms depending on the acidity of the solution. swinburne.edu.au Theoretical calculations assigned the observed spectral shifts to the protonation at the N(1) and N(3) positions of the quinazoline ring, with the relative population of each tautomer being pH-dependent. swinburne.edu.au Such studies underscore the importance of considering the protonation state when evaluating the properties of aminoquinazolines in biological systems.

The following tables summarize key findings from theoretical studies on the reactivity and protonation of aminoquinazoline derivatives.

Table 1: Predicted Protonation Sites and Tautomeric Stability in 6-Substituted-4-Aminoquinazolines

| Property | Theoretical Finding | Computational Method | Reference |

|---|---|---|---|

| Most Stable Tautomer | Amino form | B3LYP/6-31G(d) | dergipark.org.tr |

| Primary Protonation Site | Ring Nitrogen (N1) | B3LYP/6-31G(d) | dergipark.org.tr |

Table 2: Predicted Reactivity of the Quinazoline Nucleus

| Position | Theoretical Finding | Rationale | Computational Method | Reference |

|---|---|---|---|---|

| C4 | Most susceptible to nucleophilic attack | Higher LUMO coefficient | DFT | mdpi.com |

Structure Activity Relationship Sar and Rational Design in 2 Phenyl 6 Aminoquinazoline Research

Systematic Exploration of Substituent Effects on the Quinazoline (B50416) Core

The quinazoline scaffold serves as a foundational structure in medicinal chemistry, with substitutions on its core rings significantly influencing biological activity. arabjchem.org Alterations to the benzene (B151609) and pyrimidine (B1678525) rings of the quinazoline system can impact the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. arabjchem.org

Research into various quinazoline derivatives has provided a wealth of SAR data. For instance, in the context of analgesic and anti-inflammatory agents, increasing the lipophilicity at the C-2 position of the quinazoline ring has been shown to enhance activity. encyclopedia.pub Specifically, replacing a methyl group with a butyl group at C-2 resulted in a more potent analgesic compound. encyclopedia.pub Conversely, for certain anticancer applications, the presence of a phenyl ring at the C-2 position is considered essential for effective dihydrofolate reductase (DHFR) inhibition. nih.gov

The position and nature of substituents on the quinazoline core are critical. Studies on 4-anilinoquinazolines have demonstrated that substitutions at the C-6 and/or C-7 positions are a general requirement for epidermal growth factor receptor (EGFR) inhibitory activity. mdpi.com Furthermore, modifications at the C-6 position of the quinazoline core, such as the introduction of an arylidene-semicarbazone moiety, have yielded compounds with remarkable antiproliferative activity. nih.gov The presence of a piperazine (B1678402) ring at the C-7 position has been found to be crucial for both TNF-α production inhibition and T-cell proliferation suppression. researchgate.net

The electronic properties of substituents also play a pivotal role. For DHFR inhibitors, electron-donating groups at the para position of the C-2 phenyl ring were found to decrease inhibitory potential. nih.govrsc.org In another study, electron-donating groups on the quinazolinone ring were found to enhance anti-tubercular activity. rsc.org Conversely, strong electron-withdrawing groups, such as a nitro group, have been observed to retard certain chemical reactions involving the quinazoline core. chim.it The table below summarizes the observed effects of various substituents on the quinazoline core.

| Position of Substitution | Substituent/Modification | Observed Effect on Activity | Target/Activity |

| C-2 | Butyl group (vs. Methyl) | Increased analgesic activity encyclopedia.pub | Analgesic |

| C-2 | Phenyl group | Essential for effective inhibition nih.govrsc.org | DHFR Inhibition |

| C-2 | Propyl group | Potent anticancer activity rsc.org | Anticancer (HeLa cells) |

| C-4 | Aniline (B41778) moiety | Changing this group decreased activity mdpi.com | EGFR Inhibition |

| C-6 and/or C-7 | Substitution | General requirement for activity mdpi.com | EGFR Inhibition |

| C-6 | Arylidene-semicarbazone moiety | Remarkable antiproliferative activity nih.gov | Anticancer |

| C-7 | Unsubstituted piperazine ring | Required for inhibitory activities researchgate.net | TNF-α production and T cell proliferation |

Identification and Optimization of Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. In the context of 2-phenyl-6-aminoquinazoline research, several key pharmacophoric elements have been identified and optimized.

The 4-aminoquinazoline moiety itself is considered a privileged and biologically active scaffold. acs.org For many kinase inhibitors, the 4-anilinoquinazoline (B1210976) group, with substitutions at the C-6 and/or C-7 positions, constitutes the fundamental pharmacophore for EGFR inhibitory activity. mdpi.com The nitrogen atoms within the quinazoline ring system are crucial for forming key hydrogen bonds with the hinge region of the kinase domain.

Further optimization often involves the aniline ring at the C-4 position. The introduction of electron-withdrawing groups such as fluoro, chloro, or bromo on the aniline ring has been found to be advantageous for antiproliferative activity. mdpi.com Specifically, 3-chloro-4-fluoro-aniline substituted quinazolines have demonstrated strong activity. mdpi.com

The amino group at the C-6 position of the this compound scaffold provides a critical handle for further modification and introduction of additional pharmacophoric features. For example, attaching various N-Boc amino acid moieties at this position has been explored to modulate the antiproliferative effects of the 4-anilino-quinazoline scaffold. nih.gov

Application of Structure-Based Design Methodologies (e.g., SBDD)

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of the biological target, often obtained through X-ray crystallography or NMR spectroscopy, to design and optimize inhibitors. gardp.orgnih.gov This approach has been instrumental in the development of potent and selective quinazoline-based inhibitors. acs.orgnih.gov

The process of SBDD typically involves computationally "docking" virtual compounds into the binding site of the target protein to predict their binding conformation and affinity. gardp.org This allows for the rational design of modifications to the lead compound to improve its fit and interactions with the target. gardp.org For instance, in the development of p21-activated kinase 4 (PAK4) inhibitors, a 2,4-diaminoquinazoline series was chosen as a starting point based on the shape and chemical composition of the ATP-binding pocket of PAKs. nih.govacs.org Through an SBDD approach, a series of novel 4-aminoquinazoline-2-carboxamide PAK4 inhibitors were designed and synthesized, leading to the identification of highly potent and selective compounds. nih.govacs.org

The structural information of the target allows for the exploitation of specific features of the binding site. For example, the discovery of a previously unexploited hydrophobic pocket in the S1' site of a target enzyme enabled the design of 2-aminoquinazoline (B112073) derivatives with significantly improved potency. drugdesign.org The success of SBDD is often validated by obtaining a co-crystal structure of the designed inhibitor bound to its target, which can confirm the predicted binding mode and guide further optimization cycles. gardp.org

Molecular Hybridization Strategies in Quinazoline Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single chemical entity. nih.govresearchgate.nethilarispublisher.com The goal is to create a hybrid molecule with improved affinity, efficacy, and/or a modified selectivity profile compared to the individual parent molecules. hilarispublisher.com This approach has been widely applied to the quinazoline scaffold to develop multifunctional agents. nih.govresearchgate.net

One common strategy involves linking the quinazoline core to another biologically active moiety via a linker. For example, 4-aminoquinazoline, a known pharmacophore of the VEGFR-2 inhibitor vandetanib, has been linked to hydroxamic acid (an HDAC inhibitor pharmacophore) via a long alkyl chain. nih.gov The resulting hybrid compounds demonstrated potent dual inhibition of both VEGFR-2 and HDAC. nih.gov

Another approach is the fusion or integration of different heterocyclic systems. For instance, hybrids of quinazolinone and triazole have been designed, with the two scaffolds linked through a 2-thioacetamido linkage. nih.gov Similarly, indole (B1671886) and quinazolinone-based amides have been synthesized, capitalizing on the apoptosis-inducing properties of indole derivatives. rsc.org The table below provides examples of molecular hybridization strategies involving the quinazoline scaffold.

| Quinazoline-Based Pharmacophore | Hybridized Pharmacophore | Linker/Fusion Strategy | Resulting Biological Activity |

| 4-Aminoquinazoline | Hydroxamic acid | Long alkyl chain | Dual VEGFR-2/HDAC inhibition nih.gov |

| Quinazolinone | Triazole | 2-Thioacetamido linkage | Anticancer nih.gov |

| Quinazolinone | Indole | Amide linkage | Anticancer rsc.org |

| 4-Aminoquinazoline | Indole | Imine linkage | Anticancer nih.gov |

| Quinazolin-4(3H)-one | Thiazolidinone | Schiff base formation followed by cyclocondensation | Anticancer nih.gov |

Emerging Research Applications of 2 Phenyl 6 Aminoquinazoline and Analogues

Investigations in Antimicrobial Research

Quinazoline (B50416) derivatives have been a subject of considerable research in the pursuit of new antimicrobial agents, driven by the increasing challenge of drug-resistant bacteria. researchgate.net These compounds are known to interact with microbial cellular structures and DNA, making them attractive candidates for novel antibiotic development.

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. researchgate.net Consequently, the inhibition of biofilm formation is a key strategy in combating persistent infections. mdpi.com Research into 2-aminoquinazoline (B112073) analogues has identified their potential as significant anti-biofilm agents. acs.org

A library of compounds based on a 2-aminoquinazoline (2-AQ) scaffold was investigated for its ability to inhibit biofilm formation in Mycobacterium smegmatis, a non-pathogenic model for tuberculosis. This study successfully identified 2-AQ derivatives with notable biofilm inhibition capabilities. acs.orgacs.org

Further studies have explored analogues that combine the quinazoline core with other heterocyclic structures. For instance, novel 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones were synthesized and tested against both Gram-positive and Gram-negative bacteria. Specific analogues demonstrated efficient inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The inhibition is concentration-dependent, with some analogues showing significant activity at micromolar concentrations.

| Compound ID | Substituent (Aryl Group) | Target Organism | IC50 (μM) |

| 5h | 2,4,6-trimethoxy phenyl | MRSA | 20.7 |

| 5j | 4-methylthio phenyl | MRSA | 22.4 |

| 5k | 3-bromo phenyl | MRSA | 21.5 |

This table presents the 50% inhibitory concentration (IC50) values for select 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one analogues against MRSA biofilm formation. mdpi.com

These findings underscore the potential of the 2-phenyl-6-aminoquinazoline framework in developing new therapeutic strategies that target bacterial biofilms, addressing a critical need in modern medicine.

Enzyme and Receptor Interaction Studies (General Biological Targets)

The biological activity of quinazoline derivatives is often attributed to their ability to interact with specific enzymes and receptors, making them valuable scaffolds in drug discovery. Analogues of this compound have been investigated as inhibitors and modulators of various biological targets.

A prominent target for quinazoline-based compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently implicated in cancer. nih.govnih.govresearchgate.net Several 4-anilinoquinazoline (B1210976) derivatives have been developed as potent and selective EGFR inhibitors. nih.gov Furthermore, quinazoline analogues have been designed to target other kinases, such as the Fibroblast Growth Factor Receptor 4 (FGFR4), with an aminoquinazoline core being used to develop a selective irreversible inhibitor. nih.gov In the field of virology, 6-aminoquinazolinone derivatives have been identified as potential non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication. These compounds bind to an allosteric site on the enzyme. nih.govnih.gov

Molecular docking and target prediction studies have expanded the landscape of potential targets. For example, in silico experiments suggest that PIM-1, a serine/threonine kinase involved in cell proliferation, is a potential target for certain N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives. nih.gov Other research has focused on the interaction of phenylquinazoline derivatives with non-canonical DNA structures, specifically G-quadruplexes, which are considered novel targets for anticancer agents.

| Compound Class | Biological Target | Therapeutic Area |

| 4-Anilinoquinazolines | Epidermal Growth Factor Receptor (EGFR) | Oncology |

| Aminoquinazoline Analogues | Fibroblast Growth Factor Receptor 4 (FGFR4) | Oncology |

| 6-Aminoquinazolinones | HCV NS5B Polymerase (Allosteric Site) | Virology |

| N-Phenyl-quinazoline-2-amines | PIM-1 Kinase (Predicted) | Oncology |

| Phenylquinazolines | G-Quadruplex DNA | Oncology |

| 4-Anilino-6-aminoquinazolines | MERS-CoV (Mechanism Undefined) | Virology |

This table summarizes various biological targets that have been shown to interact with analogues of this compound. nih.govnih.gov

Additionally, a screening effort identified 4-anilino-6-aminoquinazoline derivatives as potent inhibitors of the Middle East respiratory syndrome coronavirus (MERS-CoV), highlighting the scaffold's potential in addressing emerging viral threats. researchgate.net

Advanced Materials Science Integration

The application of quinazoline derivatives extends beyond pharmacology into the realm of materials science, where their unique chemical structures can be leveraged to create novel functional materials.

The rigid, aromatic structure of the quinazolinone core makes it an excellent chromogen for the synthesis of dyes and pigments. Researchers have successfully synthesized series of new mono azo reactive dyes based on 2-phenyl-quinazolinone-6-sulphonic acid analogues.

In one study, 2-phenyl-3-[4′-(4″-aminophenylsulphonamido)]phenyl-4(3H)-quinazolinone-6-sulphonic acid was used as a diazo component. This intermediate was diazotized and coupled with various cyanurated coupling components to produce a range of reactive dyes. The resulting dyes exhibited a spectrum of colors, including purple, red, orange, and yellow hues. These dyes were applied to silk, wool, and cotton fibers, where they demonstrated good dye bath exhaustion and strong affinity for the fabrics. The dyed materials showed moderate to very good light fastness and good to excellent washing and rubbing fastness, indicating their potential for commercial application in the textile industry.

A similar series of mono azo reactive dyes was prepared using 2-phenyl-3-{4'-[N-(4”-aminophenyl)carbamoyl]-phenyl}-quinazoline-4(3H)-one-6-sulphonic acid as the starting material, yielding a variety of color shades with good depth and levelness on fibers.

Bio-conjugation Strategies for Research Tools

Bioconjugation involves linking molecules to biomacromolecules like proteins or peptides to create novel research tools or therapeutics. The this compound scaffold offers functional handles that can be exploited for such strategies.

A sophisticated bioconjugation technique involves the photochemical skeletal editing of native peptides, where a tryptophan residue is converted into a quinazoline moiety. This late-stage modification directly incorporates the quinazoline pharmacophore into a peptide backbone, potentially altering its biological activity and creating new research probes or therapeutic leads.

The amino group at the 6-position of the quinazoline ring provides a direct point for modification. For instance, 6-aminoquinazolinone derivatives can be readily acylated with reagents like chloroacetyl chloride. nih.gov The resulting chloroacetamide group is a reactive handle that can be used for covalent conjugation to nucleophilic residues, such as cysteine, on proteins. This strategy allows for the site-specific labeling of proteins with a quinazoline-based molecule.

Another approach involves the synthesis of quinazoline analogues that are pre-functionalized with a probe molecule. Researchers have synthesized 4-anilinoquinazoline derivatives bearing a 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) radical. TEMPO acts as a spin label, allowing the resulting conjugate to be used as an Electron Paramagnetic Resonance (EPR) bio-probe to study drug-target engagement, as demonstrated with EGFR.

Exploration as Molecular Probes and Research Ligands

The inherent properties of the quinazoline ring system make it an attractive scaffold for the design of molecular probes and research ligands to investigate biological processes.

The development of fluorescent probes is a key area of this research. By applying a donor-acceptor design principle, scientists have synthesized novel fluorescent compounds using a 2-phenyl-quinazoline derivative as the acceptor and various amino groups as donors. These molecules exhibit fluorescence emission across a wide spectrum (414 nm to 597 nm) with high quantum yields, in some cases exceeding 80%. Notably, a 7-Amino-2-N-morpholino-4-methoxyquinazoline was found to act as a "turn-on/off" fluorescence probe that responds to acidic conditions with a significant increase in photoluminescence, making it a valuable tool for sensing pH changes in biological systems.

| Compound Series | Donor Position | Emission Range (in cyclohexane) | Max. Quantum Yield (%) | Stokes Shift Range (nm) |

| 1-5 | 4-position | 414 - 575 nm | 87.59 | 45 - 131 |

| 6-10 | 7-position | 412 - 597 nm | 43.32 | 15 - 161 |

This table shows the photophysical properties of two series of fluorescent quinazoline analogues with amino donors at different positions.

Beyond fluorescence, quinazoline derivatives serve as specific ligands for studying receptor function. For example, 2-substituted quinazolines have been identified as partial agonists and antagonists of the constitutive androstane (B1237026) receptor (CAR), a key regulator of xenobiotic and endobiotic metabolism. The ability to modulate CAR activity makes these compounds valuable research ligands for dissecting metabolic pathways. Furthermore, the TEMPO-conjugated quinazolines developed as EGFR inhibitors also function as EPR bio-probes, allowing for direct detection and monitoring of the ligand within a cellular environment.

Analytical Method Development and Validation for 2 Phenyl 6 Aminoquinazoline Research

Chromatographic Methodologies

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, offering high-resolution separation of components in a mixture. For a compound such as 2-Phenyl-6-aminoquinazoline, these methods are essential for determining purity, quantifying the substance, and separating it from related impurities or isomers.

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is a critical step in the research and quality control of this compound.

A typical method development strategy for this compound would involve a systematic investigation of various parameters to achieve optimal separation and detection. This process includes the selection of an appropriate stationary phase, mobile phase composition, and detector wavelength.

Stationary Phase: A reversed-phase C18 column is often a suitable starting point for the separation of moderately polar compounds like quinazoline (B50416) derivatives. The choice of particle size and column dimensions would depend on the desired efficiency and analysis time.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The selection of the organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH of the buffer are critical for achieving good peak shape and resolution. A gradient elution, where the proportion of the organic modifier is varied over time, may be necessary to separate compounds with a wide range of polarities.

Detection: The chromophoric nature of the quinazoline ring system allows for detection using a UV-Vis spectrophotometer. The selection of an appropriate wavelength, typically the wavelength of maximum absorbance (λmax), is crucial for achieving high sensitivity.

An illustrative example of HPLC method parameters for the analysis of this compound is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Chiral Chromatography Applications (for enantiomeric separation if relevant)

While this compound itself is not chiral, derivatives of this compound could be synthesized that contain stereocenters. In such cases, the separation of enantiomers would be necessary, as they may exhibit different pharmacological activities. Chiral chromatography is the most common technique for the separation of enantiomers.

The development of a chiral separation method would involve screening a variety of chiral stationary phases (CSPs). These CSPs are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of compounds.

The mobile phase composition, including the choice of organic modifier and any additives, plays a crucial role in achieving enantiomeric resolution. Both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) modes can be employed for chiral separations.

An example of a chiral HPLC method for a hypothetical chiral derivative of this compound is outlined in the table below.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Ethanol (B145695) (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 260 nm |

Spectrophotometric Analytical Techniques

UV-Visible spectrophotometry is a valuable analytical technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The quinazoline scaffold in this compound contains a conjugated system of double bonds, which results in strong UV absorbance.

A spectrophotometric method for the quantification of this compound would first involve determining its wavelength of maximum absorbance (λmax). This is achieved by scanning a solution of the compound over a range of wavelengths. The λmax is the wavelength at which the compound exhibits the highest absorbance and is the most sensitive wavelength for quantitative measurements.

Once the λmax is determined, a calibration curve is constructed by measuring the absorbance of a series of solutions of known concentrations. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

A summary of hypothetical spectrophotometric data for this compound is provided in the table below.

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Wavelength of Maximum Absorbance (λmax) | 254 nm |

| Molar Absorptivity (ε) | 15,000 L mol⁻¹ cm⁻¹ |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

Validation of Analytical Procedures in Research Contexts (ICH Guidelines)

The validation of analytical procedures is essential to ensure that they are suitable for their intended purpose. The International Council for Harmonisation (ICH) has established guidelines for the validation of analytical methods, with ICH Q2(R2) providing a framework for the validation of various analytical procedures. ich.orgeuropa.eu The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose. ich.org

The validation of an analytical method for this compound would involve assessing a range of performance characteristics, including specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness. slideshare.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ich.org For an HPLC method, this would involve demonstrating that the peak for this compound is well-resolved from any impurity peaks.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. ich.org This is typically assessed by analyzing a series of standards over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org Accuracy is often determined by analyzing a sample with a known concentration of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. slideshare.net Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. slideshare.net

Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org

The table below provides an illustrative summary of the validation parameters and typical acceptance criteria for an HPLC method for this compound.

| Validation Parameter | Acceptance Criteria |

|---|---|

| Specificity | Peak purity index > 0.99; no interference at the retention time of the analyte |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |

| Detection Limit (DL) | Signal-to-Noise Ratio ≥ 3:1 |

| Quantitation Limit (QL) | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | RSD of results should not be significantly affected by minor changes in method parameters |

Q & A

Q. What are the most reliable synthetic routes for 2-Phenyl-6-aminoquinazoline, and how do reaction conditions influence yield?

The synthesis of 2-aminoquinazoline derivatives typically involves cyclization of 2-aminobenzonitrile intermediates or condensation reactions with aromatic aldehydes. A metal-free approach using mild conditions (e.g., ethanol/water solvent, room temperature) has been reported to yield 2-aminoquinazolines in moderate to good yields (40–75%) . For this compound, substituting the benzaldehyde derivative at the 6-position requires precise stoichiometric ratios to avoid side products like Schiff bases . Key parameters include pH control (neutral to slightly acidic) and reaction time (12–24 hours).

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm substitution patterns via -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and -NMR (quinazoline carbons at δ 150–160 ppm) .

- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in structurally analogous compounds (e.g., 6-(2-Fluorophenyl) derivatives) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H] for CHN at m/z 236.2) .

Q. What biological targets are commonly associated with this compound?

Quinazoline derivatives are studied for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity. For example, 2-(chloromethyl)quinazoline analogs show Gram-positive antibacterial activity, suggesting a mechanism involving cell wall synthesis disruption . Target specificity should be confirmed via enzymatic assays and competitive binding studies.

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound analogs be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities in synthesized batches. To address this:

- Replicate experiments : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Purity assessment : Employ HPLC (≥95% purity threshold) and quantify byproducts via LC-MS .

- Statistical analysis : Apply ANOVA to compare activity across multiple trials, accounting for batch-to-batch variability .

Q. What strategies optimize the solubility and bioavailability of this compound in preclinical studies?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 2-amino position .

- Cocrystallization : Use coformers like succinic acid to enhance aqueous solubility .

- In silico modeling : Predict logP values and solubility via software (e.g., SwissADME) to guide structural modifications .

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity?

Electron-withdrawing groups (e.g., -NO, -CF) at the para position increase electrophilicity of the quinazoline core, accelerating nucleophilic substitution reactions. Conversely, electron-donating groups (e.g., -OCH) stabilize the aromatic system, favoring cyclization over decomposition. Computational studies (DFT) can map charge distribution and predict reactive sites .

Methodological Considerations

Q. What analytical techniques are critical for monitoring reaction progress in real time?

- TLC : Use silica gel plates with UV-active indicators (R ~0.4 in ethyl acetate/hexane).

- In situ IR spectroscopy : Track carbonyl (1650–1700 cm) and amine (3300–3500 cm) group transformations .

- LC-MS : Detect intermediates and confirm molecular weights during multi-step syntheses .

Q. How should researchers design dose-response experiments for this compound in cytotoxicity studies?

- Range selection : Start with 0.1–100 µM based on IC values of analogous compounds .

- Controls : Include a positive control (e.g., doxorubicin) and vehicle control (DMSO ≤0.1%).

- Endpoint assays : Use MTT or resazurin reduction assays, validated via triplicate runs .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.